1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Hydrogen-Bonding Studies
Research on similar compounds, such as 5-butyl-5-ethylbarbituric acid (a form of 1,3-diazinane-2,4,6-trione), has revealed distinct hydrogen-bonding motifs. These findings contribute to understanding hydrogen bonding in barbituric acid derivatives, which can be applied to the study of 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione (Gelbrich, Zencirci, & Griesser, 2007).
Synthesis and Reactions
A study on 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene, a compound structurally related to 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene], highlighted the impact of solvents and temperatures on the synthesis of various heterocyclic compounds. This research has implications for the synthesis and application of 1,3-diazinane derivatives in pharmaceutical and chemical industries (Rossi et al., 2007).
Electron Donor Properties
Research on 1,3-diazaphenalene, a similar electron-donor system, has shown its potential in forming hydrogen-bonded charge-transfer complexes. This property can be relevant for exploring the electron-donating capabilities of 1-Tert-butyl-5-[(4-ethoxyanilino)methylidene] in various chemical applications (Morita et al., 2003).
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-tert-butyl-5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-5-24-12-8-6-11(7-9-12)18-10-13-14(21)19-16(23)20(15(13)22)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,21,23) |
InChI Key |
GVUFYGGJIBSAPF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C(C)(C)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C(C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.